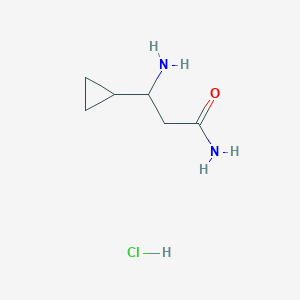

3-Amino-3-cyclopropylpropanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-cyclopropylpropanamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol It is a hydrochloride salt form of 3-amino-3-cyclopropylpropanamide, characterized by the presence of an amino group and a cyclopropyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-3-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols .

Applications De Recherche Scientifique

3-Amino-3-cyclopropylpropanamide hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-amino-3-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

3-Amino-3-cyclopropylpropanamide: The parent compound without the hydrochloride salt.

3-Amino-3-cyclopropylpropanoic acid: A related compound with a carboxylic acid group instead of an amide.

Cyclopropylamine: A simpler compound with only the cyclopropyl and amino groups.

Uniqueness: 3-Amino-3-cyclopropylpropanamide hydrochloride is unique due to its combination of an amino group, a cyclopropyl ring, and an amide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Activité Biologique

3-Amino-3-cyclopropylpropanamide hydrochloride (often abbreviated as ACCP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H12ClN2O and a molecular weight of approximately 164.63 g/mol. The compound features an amino group, a cyclopropyl ring, and an amide functional group, which are critical for its biological interactions. Its solubility in water enhances its applicability in biological systems.

The biological activity of ACCP is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Hydrophobic Interactions : The cyclopropyl group enhances binding affinity through hydrophobic interactions, potentially increasing the compound's efficacy against target proteins.

- Enzyme Modulation : Initial studies suggest that ACCP may modulate the activity of specific enzymes, although further research is necessary to elucidate these pathways fully .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity across various contexts:

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties, although specific mechanisms and efficacy levels remain to be fully characterized.

- Enzyme Inhibition : ACCP has been investigated for its ability to inhibit certain enzymes, which could have implications in drug development for conditions requiring enzyme modulation .

- Pharmacological Applications : Its structural characteristics suggest potential use as a precursor in synthesizing novel therapeutic agents.

Research Findings and Case Studies

A variety of studies have explored the biological activity of ACCP, contributing to our understanding of its potential applications:

- In Vitro Studies : Laboratory studies have shown that ACCP interacts with several protein targets, indicating a broad spectrum of potential bioactivity. For instance, binding assays demonstrated significant affinities for specific enzymes involved in metabolic pathways .

- Comparative Analysis : When compared to structurally similar compounds, ACCP exhibited unique binding profiles, suggesting distinct mechanisms of action that could be leveraged in drug design.

Table 1: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| 3-Amino-3-cyclopropylpropanamide HCl | C₆H₁₂ClN₂O | Antimicrobial potential | Enzyme inhibition, receptor binding |

| 3-Amino-N-methylpropanamide HCl | C₇H₁₄ClN₂O | Moderate enzyme inhibition | Similar binding interactions |

| 3-Amino-2-cyclohexyl-1-propanol HCl | C₈H₁₅ClN₂O | Low antimicrobial activity | Different hydrophobic interactions |

Future Directions

While initial findings are promising, further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:

- Clinical Trials : Conducting phase I and II clinical trials to assess safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by ACCP will enhance understanding of its therapeutic potential.

- Structural Modifications : Exploring analogs and derivatives may yield compounds with improved activity profiles or reduced side effects.

Propriétés

IUPAC Name |

3-amino-3-cyclopropylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUPZEUAZZOGRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.